molecular formula C10H21ClN4O2 B593924 Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride CAS No. 1312935-03-7

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride

Cat. No. B593924
CAS RN: 1312935-03-7
M. Wt: 264.754
InChI Key: REZXSTSQBARAEG-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1312935-03-7 . It has a molecular weight of 264.76 and its IUPAC name is tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride .


Molecular Structure Analysis

The molecular formula of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is C10H21ClN4O2. The InChI Code is 1S/C10H20N4O2.ClH/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12;/h4-7H2,1-3H3,(H3,11,12);1H .


Physical And Chemical Properties Analysis

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available data.

Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it has been used in the synthesis of Indiacen A and Indiacen B , which are natural products with potential anticancer, anti-inflammatory, and analgesic properties .

Development of Pharmaceutical Intermediates

Due to its reactive piperazine ring, Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is a valuable intermediate in pharmaceutical synthesis. It can be transformed into a range of amides and sulfonamides, which are common in drug molecules .

Creation of Mannich Bases

Mannich bases are important in medicinal chemistry for their biological activities. This compound can be used to synthesize novel Mannich bases, which may lead to the discovery of new therapeutic agents .

Research in Organic Chemistry

In organic chemistry, this compound is used to study various reactions, including the synthesis of piperazine derivatives and exploring their chemical behavior. It’s a versatile building block for creating complex organic molecules .

Material Science Applications

The tert-butyl group in the compound provides steric hindrance, which can be exploited in material science to create polymers with unique properties. These polymers could have applications in coatings, adhesives, and other industrial materials .

Catalysis Research

Researchers use this compound to develop new catalysts. The piperazine core can bind to metals and other entities, forming part of a catalytic system that can accelerate chemical reactions in industrial processes .

Peptide Synthesis

In peptide synthesis, protecting groups like the tert-butyl group are essential. This compound can be used to protect amino acids during the synthesis of peptides, which are vital in developing new drugs and studying biological processes .

Chemical Education

Lastly, due to its relatively straightforward structure and reactivity, Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is an excellent candidate for teaching advanced organic synthesis techniques in academic settings .

Safety and Hazards

The safety data sheet for Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride provides several precautionary statements. These include avoiding breathing dust/fume/gas/mist/vapours/spray, keeping away from heat/sparks/open flames/hot surfaces, and using personal protective equipment as required .

properties

IUPAC Name

tert-butyl 4-carbamimidoylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2.ClH/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12;/h4-7H2,1-3H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZXSTSQBARAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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